5-Ethyl-2,2-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-47-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-10(7-2)8-9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

HVVFIKMZXFNXKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

5-Ethyl-2,2-dimethylheptane chemical properties

An In-depth Technical Guide on the Chemical Properties of 5-Ethyl-2,2-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such molecules in their work. It includes a summary of its physical constants, solubility characteristics, and safety information. Detailed experimental protocols for the determination of key properties are also provided, alongside a structural representation and a workflow diagram for property determination.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its physical properties are influenced by its molecular structure, which features a seven-carbon chain with an ethyl group at the fifth position and two methyl groups at the second position. This structure impacts its boiling point, melting point, and density. Understanding these fundamental properties is crucial for its application in various chemical processes and as a reference compound in analytical chemistry.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5] |

| Molecular Weight | 156.31 g/mol | [2][3][6] |

| IUPAC Name | This compound | [2][6] |

| CAS Registry Number | 62016-47-1 | [2][3][5][6] |

| Boiling Point | 169.4 °C / 172 °C | [1][4] |

| Melting Point (estimated) | -57.06 °C | |

| Density | 0.7405 g/cm³ | |

| Refractive Index | 1.4159 |

Note on Boiling Point Discrepancy: Different sources report slightly different boiling points. This may be due to variations in experimental conditions, such as atmospheric pressure, or impurities in the sample. Further experimental verification is recommended for precise applications.

Table 2: Solubility Data

| Solvent | Solubility | Rationale |

| Water | Insoluble | Alkanes are non-polar and cannot form hydrogen bonds with water molecules, making them hydrophobic.[1][2][3][7][8] |

| Organic Solvents (e.g., Hexane, Ether, Toluene) | Soluble | As a non-polar molecule, this compound readily dissolves in non-polar organic solvents based on the "like dissolves like" principle.[1][2][3][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols that can be applied to this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[9]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, immersing the sample in the oil bath.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the bubbling ceases.[9]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

-

Dry the outside and weigh the filled pycnometer (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Spectroscopic Information

Infrared (IR) Spectroscopy: As a saturated alkane, the IR spectrum of this compound is expected to show characteristic C-H stretching and bending frequencies.

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and a characteristic doublet for the gem-dimethyl group around 1370-1390 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the properties of similar branched alkanes, the following precautions should be taken:

-

Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.[10]

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear protective gloves and safety glasses.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Visualizations

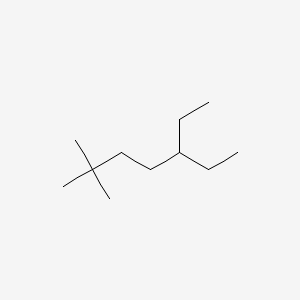

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Conclusion

This technical guide has synthesized the available information on the chemical and physical properties of this compound. While key physical constants have been reported, further experimental validation, particularly for spectroscopic characterization, would be beneficial for a more complete profile of this compound. The provided experimental protocols offer a basis for such future work. This document serves as a valuable resource for scientists and researchers requiring a foundational understanding of this branched alkane.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [chemister.ru]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C11H24 | CID 53428790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oit.edu [oit.edu]

- 8. All about Solubility of Alkanes [unacademy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-ethyl-2,2-dimethylheptane, a branched alkane of interest in various chemical research domains. This document details plausible synthetic routes, including experimental protocols derived from established methodologies, quantitative data where available, and visualizations of the reaction pathways.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its branched structure imparts specific physical and chemical properties that are of interest in fields such as fuel development, lubricant technology, and as a non-polar solvent or intermediate in organic synthesis. This guide focuses on laboratory-scale synthetic approaches, providing the necessary detail for replication and adaptation by skilled chemists. The primary physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 62016-47-1 | [1][2] |

| Boiling Point | 169.4 °C | [3] |

Primary Synthetic Pathway: Grignard Reaction Followed by Deoxygenation

The most direct and versatile laboratory synthesis of this compound involves a two-stage process:

-

Grignard Reaction: The formation of a tertiary alcohol, 5-ethyl-2,2-dimethylheptan-3-ol, through the reaction of a suitable Grignard reagent with a ketone.

-

Deoxygenation: The removal of the hydroxyl group from the tertiary alcohol to yield the final alkane.

This approach allows for the strategic construction of the carbon skeleton.

Stage 1: Synthesis of 5-Ethyl-2,2-dimethylheptan-3-ol via Grignard Reaction

The key carbon-carbon bond formation is achieved by the nucleophilic addition of a neopentylmagnesium halide to 3-pentanone (B124093). The steric hindrance of the neopentyl group is a critical consideration in this reaction.[4]

Reaction Scheme:

Experimental Protocol: Grignard Reaction

This protocol is adapted from standard procedures for Grignard reactions with sterically hindered ketones.

1. Preparation of the Grignard Reagent (Neopentylmagnesium bromide):

- Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

- Reagents:

- Magnesium turnings (1.2 eq.)

- 1-bromo-3,3-dimethylbutane (B154914) (1.0 eq.)

- Anhydrous diethyl ether

- A small crystal of iodine (as an initiator)

- Procedure:

- Place the magnesium turnings and the iodine crystal in the flask.

- Add a small portion of the 1-bromo-3,3-dimethylbutane solution in anhydrous diethyl ether to the dropping funnel.

- Initiate the reaction by adding a small amount of the alkyl bromide solution to the magnesium. Gentle warming may be necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

- Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-Pentanone:

- Reagents:

- 3-Pentanone (1.0 eq.) dissolved in anhydrous diethyl ether.

- Procedure:

- Cool the Grignard reagent solution in an ice bath.

- Add the solution of 3-pentanone dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up:

- Procedure:

- Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

- Transfer the mixture to a separatory funnel. Separate the ethereal layer.

- Extract the aqueous layer with diethyl ether (2 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter and remove the solvent under reduced pressure to obtain the crude 5-ethyl-2,2-dimethylheptan-3-ol. Purification can be achieved by vacuum distillation.

Stage 2: Deoxygenation of 5-Ethyl-2,2-dimethylheptan-3-ol

The reduction of the tertiary alcohol to the corresponding alkane can be challenging. A reliable method for this transformation is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism and is suitable for sterically hindered alcohols.[5][6][7]

Reaction Scheme:

Experimental Protocol: Barton-McCombie Deoxygenation

This protocol is based on established procedures for the deoxygenation of tertiary alcohols.[5][7]

1. Formation of the Xanthate Ester:

- Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and nitrogen inlet.

- Reagents:

- 5-ethyl-2,2-dimethylheptan-3-ol (1.0 eq.)

- Sodium hydride (1.2 eq., 60% dispersion in mineral oil)

- Anhydrous tetrahydrofuran (B95107) (THF)

- Carbon disulfide (CS₂) (1.5 eq.)

- Methyl iodide (CH₃I) (1.5 eq.)

- Procedure:

- Suspend sodium hydride in anhydrous THF under a nitrogen atmosphere.

- Add the alcohol dissolved in anhydrous THF dropwise at 0 °C.

- Allow the mixture to stir at room temperature for 1 hour.

- Cool the mixture to 0 °C and add carbon disulfide dropwise.

- After stirring for 1-2 hours at room temperature, add methyl iodide dropwise at 0 °C.

- Allow the reaction to stir at room temperature overnight.

- Quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure and purify the crude xanthate ester by column chromatography.

2. Radical Deoxygenation:

- Apparatus: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

- Reagents:

- Xanthate ester (1.0 eq.)

- Tributyltin hydride (Bu₃SnH) (1.5 eq.)

- Azobisisobutyronitrile (AIBN) (0.2 eq.)

- Anhydrous toluene (B28343)

- Procedure:

- Dissolve the xanthate ester in anhydrous toluene.

- Add AIBN and tributyltin hydride.

- Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Cool the reaction mixture and remove the toluene under reduced pressure.

- The crude product can be purified by column chromatography on silica (B1680970) gel to remove the tin byproducts, followed by distillation to yield pure this compound.

Alternative Synthetic Pathways

While the Grignard-based route is often the most practical, other methods can be considered.

Corey-House Synthesis

The Corey-House synthesis provides a powerful method for forming carbon-carbon bonds by coupling an organocuprate with an alkyl halide.[8][9][10] This could be a viable, albeit potentially lower-yielding for sterically hindered substrates, alternative.

Retrosynthetic Analysis:

The target molecule can be disconnected into two fragments, for example, a neopentyl group and a 3-ethylpentyl group.

Reaction Scheme:

-

Preparation of Lithium Dialkylcuprate (Gilman Reagent):

-

Coupling Reaction:

Wittig Reaction followed by Hydrogenation

This two-step sequence involves the formation of an alkene, 5-ethyl-2,2-dimethylhept-3-ene, which is then reduced to the desired alkane.[11][12][13]

Reaction Scheme:

-

Wittig Reaction:

-

Hydrogenation:

Data Summary

| Reaction Step | Expected Yield | Notes |

| Grignard Reaction with Hindered Ketone | 40-60% | Yields can be highly variable depending on reaction conditions and the purity of reagents. Side reactions like enolization can occur.[4] |

| Barton-McCombie Deoxygenation | 60-80% | Generally a high-yielding reaction for tertiary alcohols.[5][7] |

Visualizations

Grignard Synthesis Pathway

Caption: Grignard synthesis pathway for this compound.

Experimental Workflow for Grignard Reaction and Deoxygenation

References

- 1. This compound | C11H24 | CID 53428790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Undecane (C11H24) Isomers

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is an acyclic alkane with 159 structural isomers.[1] As nonpolar hydrocarbons, the isomers of undecane exhibit a range of physicochemical properties that are primarily dictated by the degree and nature of their branching. While generally considered to be of low biological reactivity, their properties as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications. This guide provides a comprehensive overview of the known physical properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

The structural variations among the isomers of undecane lead to significant differences in their physical properties. Generally, increased branching disrupts the intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane. Molecular symmetry also plays a role, with more symmetrical isomers often exhibiting higher melting points.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for n-undecane and a selection of its branched isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n20/D) |

| n-Undecane | 1120-21-4 | 196[2][3] | -26[2][3] | 0.740[2] | 1.417[3] |

| 2-Methyldecane | 6975-98-0 | 189.3[1] | - | 0.737[1] | 1.424[4] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 190[1][5] | -92.9[1][6] | 0.742[1] | 1.4163 - 1.417[1][6][7] |

| 4-Methyldecane | 2847-72-5 | 187.4 - 188.7[1][8] | - | 0.741[1] | 1.417[8] |

| 5-Methyldecane (B1670057) | 13151-35-4 | 186.1[9] | -57.06 (est.)[9][10] | 0.742[9] | 1.4158 - 1.417[9][10] |

| 2,3-Dimethylnonane (B13832861) | 2884-06-2 | 186 - 186.9[11][12] | -57.06 (est.)[12][13] | 0.7438[1][12] | 1.416 - 1.4177[11][12] |

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a pure compound, the boiling point is a characteristic physical property.[6]

Methodology (Micro-Reflux Method): [7]

-

Sample Preparation: Place approximately 0.5 mL of the liquid undecane isomer into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[7]

-

Apparatus Setup: Clamp the test tube in a heating block equipped with a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface to accurately measure the temperature of the condensing vapor.[7]

-

Heating: Turn on the stirrer to begin gentle mixing. Heat the block at a controlled rate.[7]

-

Observation: Observe the sample until it begins to boil and a ring of condensing vapor (reflux) is visible on the walls of the test tube. The thermometer bulb should be at the level of this reflux ring.[7]

-

Boiling Point Determination: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is recorded as the boiling point of the liquid.[7] It's important not to heat the sample so strongly that it boils away.[5]

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline compounds typically melt over a narrow temperature range and this property is a key criterion for purity and identification.[14]

Methodology (Capillary Method): [10][14]

-

Sample Preparation: Ensure the solid undecane isomer is dry and finely powdered. Press the open end of a capillary tube (sealed at one end) into the powder, trapping a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[14]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus, which consists of a heated block with a viewing lens or digital camera.[10]

-

Heating: If the approximate melting point is unknown, a rapid heating rate can be used for an initial determination.[15] For an accurate measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point, and then the heating rate should be slowed to 1-2°C per minute.[1]

-

Observation and Melting Point Range Determination: Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range. Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid. This is the end of the melting range. The melting point is reported as this range.[14][16]

Determination of Density

Principle: Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[17]

Methodology (Pycnometer Method): [1]

-

Pycnometer Calibration: Thoroughly clean and dry a pycnometer (a small glass flask with a precise, known volume). Weigh the empty pycnometer on an analytical balance. Fill the pycnometer with a reference liquid of known density, such as deionized water, at a specific, constant temperature. Weigh the filled pycnometer. The exact volume of the pycnometer can be calculated from the mass and known density of the reference liquid.[1]

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the liquid undecane isomer at the same constant temperature used for calibration.[1]

-

Weighing: Weigh the pycnometer containing the undecane isomer.[1]

-

Calculation: Determine the mass of the undecane isomer by subtracting the mass of the empty pycnometer. Calculate the density by dividing the mass of the isomer by the calibrated volume of the pycnometer.[1]

Determination of Refractive Index

Principle: The refractive index of a medium is a dimensionless number that describes how fast light travels through that material. It is defined as the ratio of the speed of light in a vacuum to the phase velocity of light in the medium.[8] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[8]

Methodology (Abbe Refractometer):

-

Apparatus Setup: Turn on the Abbe refractometer and the associated light source. Ensure the prisms are clean and dry.

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the liquid undecane isomer onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of an unknown undecane isomer.

Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties.[1] Understanding these properties is crucial for their application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.[1]

References

- 1. 3-METHYLDECANE | 13151-34-3 [m.chemicalbook.com]

- 2. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyldecane | CAS#:68551-17-7 | Chemsrc [chemsrc.com]

- 4. 13151-34-3 CAS MSDS (3-METHYLDECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Methyldecane | CAS#:2847-72-5 | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]

- 11. chembk.com [chembk.com]

- 12. Page loading... [guidechem.com]

- 13. 5-ethyl-5-methyldecane | 17312-74-2 [chemnet.com]

- 14. 4-Methyldecane | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,3-dimethylnonane | 2884-06-2 [chemicalbook.com]

- 16. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-methyldecane | 13151-35-4 [chemicalbook.com]

An In-depth Technical Guide to 5-Ethyl-2,2-dimethylheptane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the aliphatic hydrocarbon 5-Ethyl-2,2-dimethylheptane. It covers the systematic IUPAC nomenclature, physicochemical properties, predicted spectral data, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating key procedural workflows. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who require a detailed understanding of this branched alkane. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its physical and chemical properties are of interest in various applications, including as a component in fuel mixtures and as a reference compound in analytical chemistry. Understanding its synthesis, purification, and analytical characterization is crucial for its effective use in research and development. This guide aims to consolidate this information into a single, in-depth resource.

IUPAC Nomenclature

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name for the structure , this compound, is determined by a logical, step-by-step process.

Logical Workflow for IUPAC Nomenclature of this compound

Caption: IUPAC naming workflow for this compound.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and predicted spectral properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 62016-47-1 | [2] |

| Boiling Point | 169.4 - 172 °C | [3][4] |

| Density | 0.7405 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4159 (Predicted) | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm): ~0.85 (s, 9H, C1-H₃ & 2x -CH₃ on C2), ~0.88 (t, 6H, ethyl -CH₃ & another terminal -CH₃), ~1.1-1.4 (m, 8H, methylene (B1212753) groups), ~1.5 (m, 1H, methine proton on C5) |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ, ppm): ~11.5 (ethyl -CH₃), ~14.2 (terminal -CH₃), ~22.9, ~25.5, ~30.0, ~32.5, ~34.0, ~42.0 (methylene and methine carbons), ~30.5 (quaternary carbon at C2) |

| Mass Spec (EI) | Predicted m/z Fragments: 156 (M⁺, very weak or absent), 127 ([M-C₂H₅]⁺), 99 ([M-C₄H₉]⁺), 57 (t-butyl cation, likely base peak), 43, 29 |

| Infrared (IR) | Characteristic Absorptions (cm⁻¹): 2960-2850 (C-H stretch), 1470-1450 (C-H bend, scissoring), 1385-1365 (C-H bend, methyl rock) |

Note: NMR and Mass Spec data are predicted based on standard chemical shift values and known fragmentation patterns for branched alkanes. Actual experimental data may vary.

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are presented below.

4.1. Synthesis via Corey-House Reaction

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is suitable for preparing unsymmetrical alkanes like this compound.

Reaction Scheme:

-

2 (CH₃)₃C-CH₂-Li + CuI → [(CH₃)₃C-CH₂]₂CuLi + LiI

-

[(CH₃)₃C-CH₂]₂CuLi + Br-CH(CH₂CH₃)₂ → (CH₃)₃C-CH₂-CH(CH₂CH₃)₂ + (CH₃)₃C-CH₂-Cu + LiBr

Materials:

-

1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide)

-

Lithium metal

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Dialkylcuprate (Gilman Reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal (2.2 equivalents) to anhydrous diethyl ether.

-

Slowly add a solution of 1-bromo-2,2-dimethylpropane (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension.

-

After the lithium has been consumed, cool the resulting alkyllithium solution to 0 °C.

-

In a separate flask, add copper(I) iodide (1.0 equivalent) and cool to 0 °C.

-

Slowly transfer the alkyllithium solution to the CuI slurry with vigorous stirring to form the lithium di(neopentyl)cuprate solution.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at 0 °C, add 3-bromopentane (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile organic compounds like alkanes.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Split/Splitless, operated in split mode (50:1) at 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Sample Preparation:

-

Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.

-

Create a series of dilutions for calibration if quantitative analysis is required.

-

Transfer an aliquot of the sample solution to a 2 mL GC vial.

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified parameters.

-

Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.

-

Compare the obtained mass spectrum with the predicted fragmentation pattern for identification.

Workflow Visualization

The following diagram illustrates a comprehensive workflow from synthesis to final analytical confirmation of this compound.

Experimental Workflow: Synthesis and Analysis

Caption: Workflow from synthesis to analysis of the target compound.

Conclusion

This technical guide has detailed the fundamental aspects of this compound, from its systematic naming to its synthesis and analysis. The provided tables of physicochemical and predicted spectral data serve as a valuable reference for researchers. The detailed experimental protocols offer practical guidance for the laboratory synthesis and characterization of this and similar branched alkanes. The logical workflow diagrams provide a clear visual representation of the key processes involved. This compilation of information is intended to support and facilitate further research and application of this compound in various scientific endeavors.

References

Spectroscopic Data for 5-Ethyl-2,2-dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 5-Ethyl-2,2-dimethylheptane. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. It also includes detailed experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Core Spectroscopic Data

The structural formula of this compound is presented below:

Molecular Formula: C₁₁H₂₄[1][2]

Molecular Weight: 156.31 g/mol [1]

Mass Spectrometry (MS)

The mass spectrum of this compound, like other highly branched alkanes, is expected to be characterized by extensive fragmentation.[3][4][5] The molecular ion peak (M⁺) at m/z 156 would likely be of very low abundance or entirely absent.[4][5] Fragmentation is dominated by cleavage at the branching points to form more stable carbocations.[3][4][5]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structural Origin of Loss |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl group (from the t-butyl end) |

| 85 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (tert-butyl cation is particularly stable) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H-NMR and ¹³C-NMR spectra for this compound are detailed below. Chemical shifts for alkanes typically appear in the upfield region of the spectrum.[3]

Due to molecular symmetry, some carbon atoms are chemically equivalent and will produce a single signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C1, C1' (2 x CH₃ on C2) | ~29-31 | CH₃ |

| C2 (quaternary) | ~30-32 | C |

| C3 | ~48-50 | CH₂ |

| C4 | ~22-24 | CH₂ |

| C5 | ~40-42 | CH |

| C6, C6' (ethyl CH₂) | ~25-27 | CH₂ |

| C7, C7' (ethyl CH₃) | ~10-12 | CH₃ |

| C8 (terminal CH₃) | ~14-16 | CH₃ |

The ¹H-NMR spectrum of branched alkanes can be complex due to signal overlap.[3]

Table 3: Predicted ¹H-NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1, H1' (on C1, C1') | ~0.8-0.9 | s | - | 6H |

| H3 | ~1.1-1.3 | m | - | 2H |

| H4 | ~1.2-1.4 | m | - | 2H |

| H5 | ~1.3-1.5 | m | - | 1H |

| H6, H6' | ~1.2-1.4 | m | - | 4H |

| H7, H7' | ~0.8-0.9 | t | ~7 | 6H |

| H8 | ~0.8-0.9 | t | ~7 | 3H |

Experimental Protocols

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, positively charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of this compound.

Methodology: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent in the ¹H-NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

¹H-NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

A standard one-pulse ¹H-NMR experiment is performed.

-

Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

-

¹³C-NMR Acquisition:

-

A proton-decoupled ¹³C-NMR experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended for Complex Structures):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Visualizations

Caption: Logical workflow for the structural elucidation of this compound using MS and NMR data.

Caption: General experimental workflow for acquiring MS and NMR spectroscopic data for an alkane.

References

The Dawn of Branched Alkanes: A Technical History of Discovery, Synthesis, and Characterization

An in-depth guide for researchers, scientists, and drug development professionals on the foundational discoveries that shaped our understanding of branched-chain alkanes, from early theories of chemical structure to the development of synthetic and analytical methodologies.

Introduction: From Vitalism to Structural Theory

The story of branched alkanes is intrinsically linked to the birth of organic chemistry as a distinct scientific discipline. In the early 19th century, the prevailing theory of "vitalism" posited that organic compounds, those derived from living organisms, possessed a "vital force" that made them fundamentally different from inorganic matter. This notion was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials, demonstrating that the laws of chemistry were universal.

This paradigm shift paved the way for a deeper investigation into the nature of organic molecules. The simple fact that multiple compounds could share the same molecular formula, a phenomenon known as isomerism, presented a significant puzzle. The resolution of this puzzle lay in the development of structural theory in the mid-19th century by chemists such as August Kekulé, Archibald Scott Couper, and Alexander Butlerov. They proposed that carbon atoms could form four bonds and link together to form chains and rings, and that the specific arrangement of these atoms determined the properties of a compound. This foundational concept of constitutional isomerism is central to the existence and understanding of branched alkanes.

The Pioneers: Accidental Syntheses and Systematic Studies

The initial encounters with branched alkanes were often serendipitous, arising from investigations into the nature of chemical radicals and the composition of natural resources.

Edward Frankland and the Unwitting Synthesis of Butane (B89635)

In 1849, the British chemist Edward Frankland was experimenting with the reaction of ethyl iodide and zinc in an attempt to isolate the elusive "ethyl radical". While he did not isolate the free radical he sought, his work inadvertently led to the synthesis of butane.[1] Frankland's experiments were a crucial step in the development of organometallic chemistry and provided early insights into the formation of carbon-carbon bonds.[2][3]

Carl Schorlemmer and the Isomers of Pentane

The systematic study of alkanes and their isomers owes a great deal to the work of the German chemist Carl Schorlemmer. In 1862, while analyzing the components of coal and American petroleum, Schorlemmer isolated and identified n-pentane.[4][5] His meticulous work on the hydrocarbons present in these natural sources led him to investigate the different forms that a compound with the molecular formula C₅H₁₂ could take, contributing significantly to the understanding of isomerism in the alkane series.[4]

Quantitative Analysis of Alkane Isomers

The discovery of isomers necessitated the development of methods to differentiate them. Physical properties such as boiling point, melting point, and density proved to be critical in this endeavor. The general trend observed is that for a given number of carbon atoms, branched alkanes have lower boiling points than their straight-chain counterparts due to reduced surface area and consequently weaker van der Waals forces. Melting points show a more complex trend, with more symmetrical molecules often exhibiting higher melting points.

Table 1: Physical Properties of Butane Isomers

| Isomer | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Butane | Butane | CH₃CH₂CH₂CH₃ | -0.5[6] | -138.3 | 0.573 (liquid)[6] |

| Isobutane (B21531) | 2-Methylpropane | (CH₃)₃CH | -11.7[7] | -159.6 | 0.551 (liquid) |

Table 2: Physical Properties of Pentane Isomers

| Isomer | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | Pentane | CH₃(CH₂)₃CH₃ | 36.1[8] | -129.7[9] | 0.626[10][11] |

| Isopentane | 2-Methylbutane | (CH₃)₂CHCH₂CH₃ | 27.7 | -159.9[9] | 0.620 |

| Neopentane | 2,2-Dimethylpropane | (CH₃)₄C | 9.5 | -16.6 | 0.613 |

Foundational Experimental Protocols

The synthesis and separation of branched alkanes were pivotal achievements in 19th-century organic chemistry. The following sections detail the methodologies of two key historical techniques.

Synthesis of Alkanes via the Wurtz Reaction

In 1855, French chemist Charles-Adolphe Wurtz developed a method for coupling alkyl halides to form new carbon-carbon bonds, providing a route to synthesize larger alkanes.[6] This reaction, while having limitations for the synthesis of unsymmetrical alkanes, was a significant advancement in synthetic organic chemistry.

Experimental Protocol: Wurtz Reaction for the Synthesis of Hexane (B92381) (Conceptual)

-

Objective: To synthesize hexane by the coupling of propyl iodide using sodium metal.

-

Materials:

-

Propyl iodide

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether (as solvent)

-

Reaction flask with a reflux condenser

-

Drying tube (e.g., with calcium chloride) to protect the reaction from atmospheric moisture

-

-

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is thoroughly dried.

-

Place the sodium metal pieces in the reaction flask.

-

Add anhydrous diethyl ether to the flask to cover the sodium.

-

Slowly add a solution of propyl iodide in anhydrous diethyl ether to the reaction flask. The reaction is exothermic and may need to be cooled in an ice bath to control the rate.

-

Once the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully quench any unreacted sodium by the slow addition of ethanol.

-

Wash the reaction mixture with water to remove sodium iodide and any remaining ethanol.

-

Separate the ether layer containing the hexane product.

-

Dry the ether layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Isolate the hexane product by fractional distillation.

-

Separation of Isomers by Fractional Distillation

The separation of alkanes with different boiling points, such as a mixture of straight-chain and branched isomers, was made possible by the technique of fractional distillation. This method relies on the principle that the component with the lower boiling point will vaporize more readily and can be selectively condensed and collected.

Experimental Protocol: Fractional Distillation of a Butane/Isobutane Mixture (Conceptual)

-

Objective: To separate a liquid mixture of n-butane and isobutane.

-

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., packed with glass beads or rings, or a Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

Place the mixture of butane isomers into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the distillation flask gently.

-

As the mixture heats, the vapor will begin to rise up the fractionating column. The vapor will be enriched in the more volatile component, isobutane (lower boiling point).

-

The vapor will undergo multiple cycles of condensation and re-vaporization on the surface of the packing material in the column, further enriching the vapor in the more volatile component.

-

Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of isobutane (-11.7°C), the vapor passing into the condenser will be almost pure isobutane.

-

Collect the condensed isobutane in the receiving flask, which should be cooled in an ice-salt bath.

-

As the isobutane is distilled off, the temperature at the top of the column will begin to rise.

-

When the temperature stabilizes at the boiling point of n-butane (-0.5°C), change the receiving flask to collect the n-butane fraction.

-

Continue distillation until most of the n-butane has been collected.

-

Visualizing the Logic and Workflow

The following diagrams, rendered in DOT language, illustrate the logical processes and experimental workflows central to the study of branched alkanes.

Caption: Experimental workflow for the synthesis, separation, and characterization of alkane isomers.

Caption: Logical workflow for the identification of constitutional isomers.

Conclusion and Future Perspectives

The discovery and characterization of branched alkanes in the 19th century were pivotal moments in the history of chemistry. These early investigations not only laid the groundwork for our modern understanding of chemical structure and isomerism but also established fundamental synthetic and analytical techniques that remain relevant today. For professionals in drug development and other scientific fields, an appreciation of this history provides context for the sophisticated methods of synthesis, purification, and structural elucidation that are now commonplace. The principles established by these pioneers continue to underpin the rational design and synthesis of complex molecules with tailored properties.

References

- 1. Carl Schorlemmer | Open Library [openlibrary.org]

- 2. Pentane - Wikipedia [en.wikipedia.org]

- 3. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]

- 4. byjus.com [byjus.com]

- 5. uvm.edu [uvm.edu]

- 6. newworldencyclopedia.org [newworldencyclopedia.org]

- 7. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carl schorlemmer (1834-1892) - the important anglo-german chemist And historian of chemistry Of the second half of the xix century (to the 130th anniversary of his death) [redalyc.org]

- 10. revistas.unam.mx [revistas.unam.mx]

- 11. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

An In-depth Technical Guide to the Thermodynamic Properties of Undecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers, each exhibiting unique thermodynamic properties influenced by its molecular structure.[1] This technical guide provides a comprehensive overview of the thermodynamic properties of n-undecane and a selection of its isomers, detailed experimental protocols for their determination, and a visual representation of key concepts and workflows. Understanding these properties is crucial for applications ranging from chemical process design and fuel development to computational modeling in drug discovery.

Core Thermodynamic Properties of Undecane and Its Isomers

The arrangement of carbon atoms, specifically the degree of branching, significantly impacts the thermodynamic properties of undecane isomers. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces and thermodynamic stability.

Data Presentation: Thermodynamic Properties of Selected Undecane Isomers

The following tables summarize key thermodynamic data for n-undecane and several of its isomers. The data presented are primarily experimental values obtained from reputable sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook. Where experimental data is unavailable, high-quality calculated or estimated data are provided and clearly noted.

Table 1: Standard Enthalpy of Formation and Standard Entropy of Undecane Isomers (Liquid Phase, 298.15 K)

| Isomer Name | CAS Number | Standard Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Standard Molar Entropy (S°liquid) (J/mol·K) | Data Type |

| n-Undecane | 1120-21-4 | -327.3 ± 0.9[2] | 459.7 ± 1.0 | Experimental |

| 2-Methyldecane | 6975-98-0 | -333.9 ± 1.2 | 453.1 | Experimental |

| 4-Methylnonane | 2847-72-5 | -313.31 | 487.64 | Critically Evaluated |

| 5-Ethylnonane | 13151-35-4 | -309.4 | 496.3 | Critically Evaluated |

| 2,4-Dimethylnonane | 17302-17-9 | -326.6 | 473.4 | Critically Evaluated |

| 2,6-Dimethylnonane | 17302-24-8 | -322.7 | 482.1 | Critically Evaluated |

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

Table 2: Heat Capacity of Undecane Isomers (Liquid Phase, 298.15 K)

| Isomer Name | CAS Number | Heat Capacity (Cp,liquid) (J/mol·K) | Data Type |

| n-Undecane | 1120-21-4 | 345.05[3] | Experimental |

| 2-Methyldecane | 6975-98-0 | 341.21 | Experimental |

| 4-Methylnonane | 2847-72-5 | 338.2 | Critically Evaluated |

| 5-Ethylnonane | 13151-35-4 | 340.2 | Critically Evaluated |

| 2,4-Dimethylnonane | 17302-17-9 | 333.1 | Critically Evaluated |

| 2,6-Dimethylnonane | 17302-24-8 | 335.1 | Critically Evaluated |

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the methodologies for measuring the standard enthalpy of formation and heat capacity of liquid undecane isomers.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[4] The enthalpy of formation is then calculated using Hess's Law.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

-

Calibration of the Calorimeter:

-

A known mass of a standard substance with a certified heat of combustion, such as benzoic acid, is combusted in the calorimeter.

-

The temperature rise of the water bath is measured.

-

The heat capacity of the calorimeter (C_cal) is calculated using the formula: C_cal = (m_std * ΔH_c,std + q_wire) / ΔT where m_std is the mass of the standard, ΔH_c,std is the specific heat of combustion of the standard, q_wire is the heat released by the ignition wire, and ΔT is the temperature change.

-

-

Combustion of the Undecane Isomer:

-

A precisely weighed sample of the liquid undecane isomer (typically encapsulated in a gelatin capsule or contained in a platinum crucible) is placed in the bomb.

-

A known length of ignition wire is positioned in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[1]

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The total heat released (q_total) is calculated: q_total = C_cal * ΔT

-

The heat of combustion of the sample (ΔE_c) at constant volume is calculated by subtracting the heat contributions from the ignition wire and any auxiliary materials.

-

The enthalpy of combustion (ΔH_c) is then calculated from the internal energy of combustion (ΔE_c) using the equation: ΔH_c = ΔE_c + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.[5] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature change while minimizing heat loss to the surroundings.

Principle: A sample of the undecane isomer is placed in a thermally isolated container (the calorimeter). A measured amount of electrical energy is supplied to a heater within the calorimeter, and the corresponding temperature increase of the sample is recorded.

Methodology:

-

Apparatus Setup:

-

A known mass of the liquid undecane isomer is placed in the sample cell of the adiabatic calorimeter.

-

The calorimeter is assembled within a series of concentric adiabatic shields.

-

The system is evacuated to minimize heat transfer by convection.

-

-

Measurement Procedure:

-

The sample is cooled to the starting temperature of the experiment.

-

A series of energy inputs are applied to the sample through an electrical heater.

-

During each heating period, the temperatures of the sample cell and the surrounding adiabatic shields are carefully monitored and controlled to maintain a near-zero temperature difference, thus minimizing heat exchange.[5]

-

The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after each energy input.

-

-

Data Analysis:

-

For each energy input, the heat capacity (Cp) is calculated using the formula: Cp = (Q - q_loss) / (m * ΔT) where Q is the electrical energy supplied, q_loss is the small, corrected heat loss, m is the mass of the sample, and ΔT is the measured temperature rise.

-

The heat capacity of the empty sample container is determined in a separate experiment and subtracted from the total heat capacity to obtain the heat capacity of the sample.

-

This process is repeated over the desired temperature range to determine the heat capacity as a function of temperature.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the thermodynamic properties of undecane isomers.

References

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of 5-Ethyl-2,2-dimethylheptane

This compound is a branched-chain aliphatic hydrocarbon. Its identification and key physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 62016-47-1 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Boiling Point | 169.4 °C | [3] |

| Melting Point | -57.06 °C (Estimate) | |

| Density | 0.7405 g/cm³ (Estimate) | |

| Refractive Index | 1.4159 (Estimate) |

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not published. However, based on the classification of similar C11-C14 isoalkane mixtures, the following hazards are anticipated.[4][5][6][7]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 (Assumed) | H226: Flammable liquid and vapour. |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[4][6][7] |

| (Supplemental) | - | EUH066: Repeated exposure may cause skin dryness or cracking.[7] |

GHS Pictograms:

Signal Word: Danger

Toxicological Profile

Specific toxicological studies on this compound have not been identified. The data below is based on assessments of similar C9-C14 and C11-C15 aliphatic hydrocarbon groups. [8][9]

| Endpoint | Result | Classification |

|---|---|---|

| Acute Oral Toxicity | Low toxicity is expected. | Not Classified |

| Acute Dermal Toxicity | Low toxicity is expected. | Not Classified |

| Acute Inhalation Toxicity | Low toxicity is expected. Vapors may cause dizziness or nausea. | Not Classified |

| Skin Corrosion/Irritation | Not expected to be a skin irritant. | Not Classified |

| Serious Eye Damage/Irritation | Not expected to be an eye irritant. | Not Classified |

| Respiratory or Skin Sensitization | Not expected to be a sensitizer. | Not Classified |

| Aspiration Hazard | Aspiration into the lungs can cause chemical pneumonitis, which may be fatal. | Category 1 |

Safe Handling and Storage

4.1 Engineering Controls Handle in a well-ventilated area. Use of a chemical fume hood is required when heating the substance, handling large quantities (>500ml), or when generating aerosols or vapors. [10]All equipment must be electrically grounded and bonded to prevent static discharge.

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. [10]* Skin Protection: Wear nitrile gloves (minimum 4mil thickness) for incidental contact. For prolonged contact or immersion, use appropriate heavy-duty gloves and consult manufacturer compatibility data. [10]A lab coat must be worn; a flame-resistant coat is recommended. [10]* Respiratory Protection: If ventilation is inadequate or vapors are expected to be high, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

4.3 Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources. [9]Keep containers in a designated flammable liquids storage cabinet.

Emergency Procedures

-

In Case of Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. [11]Do not use a solid stream of water, as it may spread the fire.

-

In Case of Spillage: Remove all sources of ignition. [11]Absorb the spill with a non-combustible material such as sand or earth and dispose of it as hazardous waste according to local regulations.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [11] * Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.

-

Experimental Protocols

While specific experimental results for this compound are unavailable, the following standard OECD protocols would be used to determine its key safety parameters.

6.1 Determination of Flash Point The flash point would be determined using a closed-cup method according to EC Guideline A.9 or ISO 2719 (Pensky-Martens Closed Cup Method) .

-

Methodology: A test portion of the sample is placed in the test cup of a Pensky-Martens apparatus and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals with a simultaneous interruption of stirring. The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the specimen to ignite.

6.2 Determination of Acute Oral Toxicity Acute oral toxicity would be assessed using one of the following OECD guidelines to determine an approximate LD50 value. [11][12]* Methodology (OECD Guideline 423 - Acute Toxic Class Method): This method involves a stepwise procedure where a substance is administered orally to a group of three animals (typically female rats) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). [12]The presence or absence of mortality in the animals dosed at one step determines the dose for the next step. [12]The procedure allows for classification into GHS categories based on a minimal number of animals. [12]Animals are observed for at least 14 days for signs of toxicity and mortality. 6.3 Determination of Skin Irritation An in vitro assessment would be performed according to OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) to avoid animal testing. [13][14][15]* Methodology: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. [14][16]After a defined exposure period, the tissue is rinsed and incubated. Cell viability is then measured by the enzymatic conversion of a vital dye (like MTT) into a colored product, which is quantified spectrophotometrically. [16]A reduction in cell viability below 50% compared to a negative control indicates that the substance is an irritant (GHS Category 2). [14][15]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

Caption: A general workflow for the safe laboratory handling of flammable liquids.

Caption: A decision-making workflow for first aid response to ingestion.

References

- 1. This compound | C11H24 | CID 53428790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. Hydrocarbons, C11-C14, n-alkanes, <2% aromatics - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alkanes, C11- 15-iso- CAS#90622-58-5 | GHS Classification Search Tool-ChemRadar [chemradar.com]

- 6. dhc-solvent.de [dhc-solvent.de]

- 7. carlroth.com [carlroth.com]

- 8. santos.com [santos.com]

- 9. santos.com [santos.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. mbresearch.com [mbresearch.com]

- 16. oecd.org [oecd.org]

Methodological & Application

Synthesis of 5-Ethyl-2,2-dimethylheptane protocol

An application note and detailed protocol for the synthesis of 5-Ethyl-2,2-dimethylheptane are presented for researchers, scientists, and professionals in drug development. This document outlines a reliable two-step method utilizing a Grignard reaction followed by the reduction of a tertiary alcohol intermediate.

Application Notes

The synthesis of highly branched alkanes such as this compound is of significant interest in various fields, including fuel development and as reference compounds in analytical chemistry. The presented protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This method offers a high degree of flexibility and is suitable for constructing sterically hindered molecules.

The chosen synthetic route involves two main stages:

-

Nucleophilic addition of a Grignard reagent to a ketone: A Grignard reagent, prepared from 1-bromo-3,3-dimethylbutane (B154914), is reacted with 3-pentanone (B124093). This reaction forms a tertiary alcohol, 5-ethyl-2,2-dimethylheptan-5-ol. The use of ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is crucial for the stabilization of the Grignard reagent.[2][4]

-

Reduction of the tertiary alcohol: The intermediate tertiary alcohol is then reduced to the target alkane, this compound.

This approach is generally preferred over methods like the Wurtz reaction for synthesizing unsymmetrical alkanes, as the Wurtz reaction often leads to a mixture of products with low yields.[5][6] Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of the Grignard reaction, as these reagents are highly sensitive to protic solvents.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product in the synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 1-Bromo-3,3-dimethylbutane | 165.07 | 1.217 | 145-147 |

| Magnesium Turnings | 24.31 | - | - |

| 3-Pentanone | 86.13 | 0.815 | 101-102 |

| This compound | 156.31 | ~0.75 | 169.4[7] |

Experimental Protocols

Part 1: Synthesis of 5-Ethyl-2,2-dimethylheptan-5-ol

This procedure details the formation of the Grignard reagent and its subsequent reaction with a ketone to yield the tertiary alcohol intermediate.

Materials:

-

Magnesium turnings

-

1-Bromo-3,3-dimethylbutane

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.[1]

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[1][4]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Pentanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude 5-ethyl-2,2-dimethylheptan-5-ol. The crude product can be purified by distillation if necessary.

-

Part 2: Reduction of 5-Ethyl-2,2-dimethylheptan-5-ol to this compound

This protocol describes a common method for the reduction of a tertiary alcohol to its corresponding alkane.

Materials:

-

Crude 5-ethyl-2,2-dimethylheptan-5-ol

-

Concentrated hydrochloric acid (HCl)

-

Zinc dust

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place the crude 5-ethyl-2,2-dimethylheptan-5-ol in a round-bottom flask with toluene.

-

Add an excess of zinc dust to the mixture.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature until the alcohol is consumed (monitored by TLC or GC).

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

Application Note: Analysis of 5-Ethyl-2,2-dimethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 5-Ethyl-2,2-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines optimal sample preparation, instrumental parameters, and data analysis workflows suitable for researchers in organic chemistry, environmental analysis, and quality control. The method demonstrates high sensitivity and reproducibility for the analysis of branched alkanes.

1. Introduction

This compound (C11H24) is a branched-chain alkane.[1][2] The accurate identification and quantification of such volatile organic compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as standards in chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation of complex mixtures and definitive identification based on mass spectra.[3] This note provides a comprehensive protocol for the GC-MS analysis of this compound.

2. Experimental

2.1. Sample Preparation

Given the volatile nature of this compound, several sample preparation techniques can be employed depending on the sample matrix.

-

For pure standards or simple mixtures: Dilution in a volatile organic solvent is recommended.[4]

-

Accurately weigh and dissolve the this compound standard in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.[5]

-

Transfer the solution to a 2 mL glass autosampler vial for analysis.[5]

-

-

For complex matrices (e.g., environmental or biological samples): Headspace analysis is a suitable technique to isolate volatile components.[3][6]

2.2. GC-MS Instrumentation and Conditions

The analysis was performed on a standard GC-MS system equipped with a capillary column suitable for volatile hydrocarbon analysis.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5973N or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7][8] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1) |